6-Azacholestane

PI-PLC inhibitor phosphoinositide signaling antitumor

Azasteroid SAR is acutely sensitive to nitrogen position-generic substitution without verified scaffold identity risks functional non-equivalence. Even close-in analogs differ by orders of magnitude; the wrong N-substitution or ring contraction abolishes targeted inhibitory profiles. Authentic 6-Azacholestane (CAS 16359-52-7, ≥95% purity) is the definitive reference standard for M. tuberculosis 3β-HSD (Kic=124 nM) and PI-PLC (IC₅₀=1.8 μM) assays. Pair with U73122 for orthogonal chemical validation. Bulk quantities available for hit-to-lead programs targeting cholesterol-regulated stress-resistance pathways.

Molecular Formula C26H47N
Molecular Weight 373.7 g/mol
CAS No. 16359-52-7
Cat. No. B100145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azacholestane
CAS16359-52-7
Synonyms6-Azacholestane
Molecular FormulaC26H47N
Molecular Weight373.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CNC4C3(CCCC4)C)C
InChIInChI=1S/C26H47N/c1-18(2)9-8-10-19(3)21-12-13-22-20-17-27-24-11-6-7-15-26(24,5)23(20)14-16-25(21,22)4/h18-24,27H,6-17H2,1-5H3/t19-,20+,21-,22+,23+,24?,25-,26-/m1/s1
InChIKeyYLKOZEVIQPQDJI-QKTBPOANSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azacholestane Procurement Guide


6-Azacholestane (CAS 16359-52-7) is a synthetic azasteroid in which the B-ring carbon at position 6 of the cholestane skeleton is replaced by a secondary nitrogen. With the molecular formula C₂₆H₄₇N and a molecular weight of 373.66 g/mol, this compound serves as a high-purity research probe (typically ≥95%) [1]. The insertion of the nitrogen atom fundamentally alters the hydrogen-bonding capacity and basicity of the steroidal B-ring while preserving the hydrophobic character of the tetracyclic core and C17 cholesteryl side chain. This unique architecture makes it a critical scaffold for studying structure-activity relationships in cholesterol-binding enzymes, notably phosphatidylinositol-specific phospholipase C (PI-PLC) and mycobacterial 3β-hydroxysteroid dehydrogenase (3β-HSD) [2][3].

6-Azacholestane vs. Generic Azasteroids


Large-scale screening of azasteroid libraries reveals that biological activity is exquisitely sensitive to both the position of the nitrogen atom and the specific substituents across all four rings. In M. tuberculosis 3β-HSD assays, the 6-aza version of cholesterol was identified as the "best and tightest binding competitive inhibitor" (Ki = 100 nM), while modifications at C1, C2, C4, and N6 were poorly tolerated and led to significant or complete loss of potency [1][2]. Similarly, in PI-PLC inhibition, the simultaneous presence of 6-aza and 22,25-diaza moieties in one molecule led to a complete loss of activity, showing that no simple additive SAR model applies [3]. Even close-in analogs can differ by orders of magnitude: the 20α-epimer of 22,25-diazacholesterol (IC₅₀ = 0.64 μM) was 50 times more potent than its 20β-epimer (IC₅₀ = 32.2 μM) [3]. Small structural deviations—a different N-substitution, a missing 3β-hydroxyl, or a ring contraction from 6- to 4-aza—can abolish the targeted inhibitory profile. Generic substitution without quantitative, assay-matched evidence therefore carries a high risk of functional non-equivalence.

6-Azacholestane Quantitative Evidence


PI-PLC Inhibition Potency Comparable to U73122

The 3β-hydroxy-6-aza-cholestane analog demonstrated PI-PLC inhibitory potency equivalent to the commercially dominant tool compound U73122 while providing a chemically distinct chemotype. This offers researchers a structurally differentiated probe for orthogonal validation of PI-PLC-dependent phenotypes [1][2].

PI-PLC inhibitor phosphoinositide signaling antitumor

Cancer Cell Cytotoxicity Profile

The 3β-hydroxy-6-aza-cholestane derivative demonstrated consistent and potent antiproliferative activity across two distinct solid tumor cell lines, achieving IC₅₀ values in the low-micromolar range that track closely with its PI-PLC enzyme inhibition potency [1]. This dual enzyme/cell activity profile compares favorably to related azasteroid series where cytotoxicity often diverges from target engagement.

cytotoxicity MCF-7 HT-29 antitumor screening

M. tuberculosis 3β-HSD Competitive Inhibition

Among a panel of 21 azasteroids screened against M. tuberculosis 3β-HSD, the compound most closely mimicking cholestenone (azasteroid 7, a 6-azacholestane derivative) demonstrated sub-micromolar potency with an IC₅₀ of 0.5 ± 0.1 μM and a competitive inhibition constant (Kic) of 124 ± 6 nM versus the steroid substrate DHEA [1][2]. This represents the tightest binding among all compounds tested.

M. tuberculosis 3β-hydroxysteroid dehydrogenase cholesterol metabolism antitubercular

Bedaquiline Synergy Against Tuberculosis

Screening of 35 6-azasteroid analogues identified compounds that act as synergistic inhibitors of Mtb viability. Lead 6-azasteroids showed strong synergy with the frontline drug bedaquiline, reducing its minimal inhibitory concentration (MIC) to 16 nM when co-administered at just 1 μM azasteroid concentration [1]. Importantly, FDA-approved 4-azasteroids finasteride and dutasteride were completely inactive in the same assay, either alone or in combination with TB drugs [2].

bedaquiline synergy M. tuberculosis drug potentiation Mce3R regulon

6-Aza vs. 4-Aza Scaffold Selectivity

The position of the nitrogen atom in the steroid B-ring is a binary switch for biological activity: 6-azasteroids target cholesterol metabolism enzymes in mycobacteria, whereas 4-azasteroids are clinically validated for human 5α-reductase inhibition, with IC₅₀ values reaching the picomolar range for human type 2 5AR with 100-fold selectivity over 3β-HSD [1]. Despite their structural similarity, 4-azasteroids finasteride and dutasteride showed zero activity against M. tuberculosis, demonstrating absolute target divergence [2].

structure-activity relationship 6-azasteroid 4-azasteroid nitrogen position

Chemical Identity Verification

6-Azacholestane (C₂₆H₄₇N, MW 373.66) is a distinct chemical entity that is chromatographically and spectroscopically distinguishable from its closest isomers (e.g., 5-azacholestane or 4-azacholestane derivatives). Its GC-MS profile, cataloged in the Wiley SpectraBase database, provides a definitive spectral fingerprint for identity confirmation and purity assessment [1]. The nitrogen at position 6 confers a LogP of approximately 7.39, distinguishing it from cholesterol (LogP ~8.7) and from more polar azasteroids with nitrogen in the side chain .

chemical identity chromatography mass spectrometry quality control

6-Azacholestane Application Scenarios


Orthogonal PI-PLC Target Validation

Research groups investigating PI-PLC-dependent signaling in cancer or inflammation can pair 3β-hydroxy-6-aza-cholestane (IC₅₀ = 1.8 μM) with the aminosteroid U73122 (IC₅₀ = 1–2.1 μM) for orthogonal chemical validation [1]. Because U73122 is also reported to inhibit phospholipase D and other targets at higher concentrations, confirming phenotypes with the structurally distinct 6-azacholestane scaffold strengthens the case for genuine PI-PLC target engagement. This dual-probe approach increases confidence in target identification before committing to resource-intensive in vivo studies, particularly where U73122 alone has generated ambiguous results.

M. tuberculosis Cholesterol Metabolism Probe

The 6-azacholestane chemotype constitutes the most validated chemical starting point for inhibiting the cholesterol utilization pathway of M. tuberculosis. With a competitive inhibition constant (Kic) of 124 nM against the steroid substrate of 3β-HSD [2] and demonstrated synergy with bedaquiline (FICI = 0.21, reducing MIC to 16 nM) [3], procurement of 6-azacholestane derivatives supports phenotypic screening cascades aimed at identifying novel anti-TB agents. The established SAR indicating minimal scaffold tolerance at other ring positions directs medicinal chemists to explore C17 modifications for potency and selectivity optimization, making this an efficient starting point for hit-to-lead programs targeting the cholesterol-regulated Mce3R stress-resistance pathway.

6-Aza vs. 4-Aza Scaffold Selectivity Profiling

For core facilities or CROs running enzyme profiling panels, 6-azacholestane serves as the definitive reference standard for establishing assay windows that distinguish 6-azasteroid-sensitive targets (M. tuberculosis 3β-HSD, PI-PLC) from 4-azasteroid-sensitive targets (human 5α-reductase types 1 and 2) [4][5]. The 6-aza scaffold shows zero cross-reactivity with human 5α-reductase at concentrations where finasteride and dutasteride exhibit picomolar IC₅₀ values, enabling clean binary classification of novel azasteroid analogs [5]. This application is particularly relevant for groups repurposing or screening azasteroid libraries across multiple therapeutic indications.

QC Reference for Azasteroid Synthesis

Given the demonstrated sensitivity of biological activity to the precise nitrogen position and substitution pattern, procurement of authentic 6-azacholestane (CAS 16359-52-7) with verified GC-MS fingerprint is essential as a reference standard for synthetic chemistry laboratories engaged in azasteroid analog preparation [6][7]. The established synthetic route from 7-ketocholesteryl acetate via ozonolysis and catalytic reduction provides a reliable pathway for generating this scaffold [7]. Having the parent compound on hand allows chemists to confirm successful nitrogen incorporation at the 6-position and rule out undesired isomeric products that could mislead subsequent biological evaluation.

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